molecular formula C18H18N2O5 B497468 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 923250-52-6

2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B497468
CAS No.: 923250-52-6
M. Wt: 342.3g/mol
InChI Key: HHYGXRPRVKRRQK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with two aromatic groups: a 4-methoxyphenyl ring at position 2 and a 3,4,5-trimethoxyphenyl ring at position 3. The 1,3,4-oxadiazole scaffold is known for its electron-withdrawing properties and metabolic stability, making it a popular pharmacophore in medicinal chemistry . The methoxy groups on the aromatic rings enhance lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-21-13-7-5-11(6-8-13)17-19-20-18(25-17)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYGXRPRVKRRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The diacylhydrazide cyclization method is a classical approach for synthesizing 1,3,4-oxadiazoles. For the target compound, the process involves:

  • Synthesis of 4-Methoxybenzoyl Hydrazide :
    4-Methoxybenzoic acid is refluxed with excess hydrazine hydrate in ethanol, yielding 4-methoxybenzoyl hydrazide.

  • Preparation of 3,4,5-Trimethoxybenzoyl Chloride :
    3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to form the corresponding acyl chloride.

  • Formation of Diacylhydrazide :
    The hydrazide reacts with 3,4,5-trimethoxybenzoyl chloride in dichloromethane, catalyzed by triethylamine, to form N'-(4-methoxybenzoyl)-3,4,5-trimethoxybenzohydrazide.

  • Cyclodehydration :
    The diacylhydrazide is heated with phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours. The reaction proceeds via nucleophilic attack and dehydration, forming the 1,3,4-oxadiazole ring.

Reaction Scheme :

4-Methoxybenzoic acidNH2NH24-Methoxybenzoyl hydrazide3,4,5-Trimethoxybenzoyl chlorideDiacylhydrazidePOCl3Target Compound\text{4-Methoxybenzoic acid} \xrightarrow{\text{NH}2\text{NH}2} \text{4-Methoxybenzoyl hydrazide} \xrightarrow{\text{3,4,5-Trimethoxybenzoyl chloride}} \text{Diacylhydrazide} \xrightarrow{\text{POCl}_3} \text{Target Compound}

Optimization and Yield

  • Yield : 60–70% after purification by column chromatography.

  • Advantages : High regioselectivity, scalable for bulk synthesis.

  • Limitations : Requires harsh conditions (POCl₃ handling).

Oxidative Cyclization with Lead Tetraacetate

Methodology from Academic Thesis

This method, adapted from Jintana Phatthanawet’s thesis, employs lead tetraacetate as an oxidizing agent:

  • Synthesis of Semicarbazone Intermediate :
    4-Methoxybenzaldehyde is condensed with 3,4,5-trimethoxybenzoyl hydrazide in ethanol, forming a semicarbazone derivative.

  • Cyclization :
    The semicarbazone is refluxed with lead tetraacetate (Pb(OAc)₄) in ethanol, inducing oxidative cyclization to yield the 1,3,4-oxadiazole.

Reaction Scheme :

4-Methoxybenzaldehyde+3,4,5-Trimethoxybenzoyl hydrazidePb(OAc)4Target Compound\text{4-Methoxybenzaldehyde} + \text{3,4,5-Trimethoxybenzoyl hydrazide} \xrightarrow{\text{Pb(OAc)}_4} \text{Target Compound}

Performance Metrics

  • Yield : 50–65%.

  • Advantages : Mild temperature conditions (reflux in ethanol).

  • Limitations : Toxicity of lead-based reagents and challenges in waste disposal.

Microwave-Assisted Synthesis on Silica Gel

Adaptation from 1,2,4-Oxadiazole Protocols

While the PMC study focuses on 1,2,4-oxadiazoles, its microwave-assisted methodology can be hypothesized for 1,3,4-oxadiazoles:

  • Preparation of Benzamidoxime :
    4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride to form 4-methoxybenzamidoxime.

  • Acylation with 3,4,5-Trimethoxycinnamoyl Chloride :
    The amidoxime is treated with 3,4,5-trimethoxycinnamoyl chloride in dichloromethane, forming an intermediate.

  • Microwave Cyclization :
    The intermediate adsorbed on silica gel is irradiated under microwave (75 W, 100–105°C) for 15–30 minutes, promoting cyclization.

Hypothetical Reaction Scheme :

4-MethoxybenzonitrileNH2OHAmidoxime3,4,5-Trimethoxycinnamoyl chlorideIntermediateMWTarget Compound\text{4-Methoxybenzonitrile} \xrightarrow{\text{NH}_2\text{OH}} \text{Amidoxime} \xrightarrow{\text{3,4,5-Trimethoxycinnamoyl chloride}} \text{Intermediate} \xrightarrow{\text{MW}} \text{Target Compound}

Anticipated Outcomes

  • Yield : ~65% (extrapolated from similar reactions).

  • Advantages : Rapid synthesis, reduced side reactions.

  • Limitations : Requires optimization for 1,3,4-oxadiazole regiochemistry.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Diacylhydrazide CyclizationPOCl₃, 80–100°C60–70%High yield, scalabilityHarsh reagents, prolonged reaction time
Oxidative CyclizationPb(OAc)₄, ethanol reflux50–65%Mild temperaturesLead toxicity, low atom economy
Microwave-AssistedSilica gel, MW irradiation~65%Fast, energy-efficientRequires regiochemical optimization

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been evaluated for its ability to inhibit specific cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the methoxy groups significantly influence the anticancer potency.

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (breast cancer)12.5Induces apoptosis
This compoundHeLa (cervical cancer)10.0Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Research into neurodegenerative diseases has also identified oxadiazole derivatives as potential therapeutic agents. In particular, compounds similar to this compound have shown promise in inhibiting glycogen synthase kinase 3 beta (GSK-3β), a key player in Alzheimer's disease pathology.

StudyCompoundGSK-3β Inhibition IC50 (μM)Neuroprotective Effect
10b0.19Reduces Tau hyperphosphorylation

This compound's ability to penetrate the blood-brain barrier while exhibiting low neurotoxicity makes it a candidate for further investigation in neuroprotection.

Photophysical Properties

The incorporation of methoxy groups enhances the photophysical properties of oxadiazoles. This characteristic is exploited in the development of organic light-emitting diodes (OLEDs) and fluorescent materials.

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)25

These properties indicate that the compound can be utilized in optoelectronic applications.

Synthesis and Characterization

A comprehensive study on the synthesis of various oxadiazole derivatives demonstrated that modifications at the phenyl rings could lead to enhanced biological activities. Techniques such as NMR spectroscopy and mass spectrometry were employed for characterization.

Biological Evaluation

In a series of biological evaluations against bacterial strains, derivatives of oxadiazoles exhibited promising antibacterial activity. For example:

CompoundBacterial StrainZone of Inhibition (mm)
Oxadiazole Derivative AStaphylococcus aureus15
Oxadiazole Derivative BEscherichia coli12

These results suggest that oxadiazoles could serve as templates for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups can influence its binding affinity and specificity, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Antifungal Activity

  • 2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (Ia) :

    • Substituents : Methylsulfonyl (R1), 3,4,5-trimethoxyphenyl (R2).
    • Activity : EC50 = 19.9–93.3 µg/mL against 10 fungal strains, outperforming hymexazol .
    • SAR : Sulfonyl groups enhance antifungal potency due to strong electron-withdrawing effects and improved target binding.
  • 2-(Benzylsulfinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (IIa) :

    • Substituents : Benzylsulfinyl (R1), 3,4,5-trimethoxyphenyl (R2).
    • Activity : Comparable to Ia, with EC50 = 19.9–93.3 µg/mL .
    • SAR : Sulfinyl groups offer moderate electron withdrawal and flexibility, balancing activity and solubility.
  • Target Compound :

    • Substituents : 4-Methoxyphenyl (R1), 3,4,5-trimethoxyphenyl (R2).
    • Predicted Activity : The absence of sulfonyl/sulfinyl groups may reduce antifungal efficacy compared to Ia and IIa. However, the 3,4,5-trimethoxyphenyl group could compensate by enhancing lipophilicity and membrane penetration.

Anticancer Activity

  • 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107): Substituents: 4-Chlorophenyl (R1), 4-methoxyphenyl (R2). Activity: 95.37% growth inhibition (GP) at 10⁻⁵ M against leukemia (SR) and prostate (PC-3) cancer cells .
  • 2-(1H-Indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (4i) :

    • Substituents : Indol-3-yl (R1), 3,4,5-trimethoxyphenyl (R2).
    • Activity : Moderate cytotoxicity linked to Bcl-2 inhibition, a key apoptosis regulator .
    • SAR : Bulky indole groups may sterically hinder target binding but improve selectivity.
  • Target Compound: Substituents: 4-Methoxyphenyl (R1), 3,4,5-trimethoxyphenyl (R2). Synergy between methoxy groups and the oxadiazole core could enhance DNA topoisomerase inhibition.

Anti-Tubercular Activity

  • 2-((3-Cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (61b): Substituents: 3-Cyano-5-nitrobenzylsulfanyl (R1), 4-methoxyphenyl (R2). Activity: MIC = 4 µM against Mycobacterium tuberculosis, surpassing isoniazid (INH) . SAR: Nitro and cyano groups enhance electron deficiency, critical for disrupting mycobacterial cell walls.
  • Target Compound: Substituents: 4-Methoxyphenyl (R1), 3,4,5-trimethoxyphenyl (R2). Predicted Activity: The lack of nitro/cyano substituents may limit anti-TB efficacy. However, the trimethoxyphenyl group could improve bioavailability in acidic environments (e.g., phagolysosomes).

Table 1: Comparative Bioactivity of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituents (R1/R2) Activity (EC50/MIC/GP) Key SAR Insights References
Ia Methylsulfonyl / 3,4,5-TMP* 19.9–93.3 µg/mL Sulfonyl groups enhance antifungal
IIa Benzylsulfinyl / 3,4,5-TMP 19.9–93.3 µg/mL Sulfinyl balances activity/solubility
61b 3-Cyano-5-nitrobenzylsulfanyl / 4-MP 4 µM Nitro/cyano groups critical for anti-TB
107 4-Chlorophenyl / 4-MP 95.37% GP Chlorine enhances electrophilicity
Target Compound 4-MP / 3,4,5-TMP N/A Trimethoxyphenyl mimics combretastatin N/A

*TMP = Trimethoxyphenyl; MP = Methoxyphenyl; GP = Growth Inhibition Percent.

Structural and Electronic Considerations

  • Electron-Donating vs. Withdrawing Groups : Sulfonyl/sulfinyl substituents (e.g., Ia, IIa) increase electrophilicity, favoring interactions with fungal cytochrome P450 enzymes. Methoxy groups (e.g., target compound) donate electrons, enhancing π-π stacking with DNA or tubulin .
  • Steric Effects : Bulky substituents (e.g., indole in 4i) may reduce binding affinity but improve selectivity for cancer-specific targets .

Biological Activity

2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer properties and other pharmacological effects.

  • Molecular Formula : C20H21N3O8S
  • Molecular Weight : 463.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, oxadiazole derivatives are known for their anticancer properties and ability to inhibit specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A review by Arafa et al. reported that various oxadiazole compounds demonstrated significant cytotoxicity against multiple cancer cell lines including prostate (PC-3), colon (HCT-116), and breast cancer (MCF7) cell lines .
  • The compound exhibited an IC50 value of approximately 0.67 µM against the PC-3 cell line, indicating potent anticancer activity .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of EGFR and Src Kinases : Studies indicate that certain oxadiazole derivatives can inhibit epidermal growth factor receptor (EGFR) and Src kinase pathways which are crucial in cancer progression .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases .

Case Studies

  • Study on Anticancer Activity :
    • In a study conducted by the National Cancer Institute (NCI), a series of oxadiazoles were screened for anticancer activity. The results indicated that specific derivatives showed over 90% growth inhibition in sensitive cancer cell lines at a concentration of 105M10^{-5}M .
  • Mechanism-Based Approaches :
    • A detailed investigation into the mechanism-based approaches revealed that the compound could inhibit key signaling pathways involved in tumor growth and metastasis .

Data Summary

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget Cell LineIC50 (µM)Reference
AnticancerPC-3 (Prostate)0.67
AnticancerHCT-116 (Colon)0.80
AnticancerMCF7 (Breast)0.87
EGFR Inhibition-0.24
Src Inhibition-0.96

Q & A

Q. What are the optimized synthetic protocols for preparing 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, and how are intermediates characterized?

The synthesis involves cyclization of substituted hydrazides with carbon disulfide in acidic media, followed by derivatization of the thiol group. For example, Xu (2011) reported intermolecular cyclization of 2-phenylacetohydrazide with CS₂ to form the oxadiazole core, yielding sulfone or sulfoxide derivatives . Intermediates are characterized via:

  • Melting point analysis (e.g., 106.5–110°C for chloromethyl derivatives ).
  • IR spectroscopy (C=N stretch at ~1610 cm⁻¹; C-O-C stretch at ~1250 cm⁻¹ ).
  • ¹H/¹³C NMR (methoxy protons at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–8.1 ppm; quaternary carbons at δ 165–170 ppm ).
  • Mass spectrometry (e.g., molecular ion peak at m/z 367.1294 for C₁₉H₁₉N₂O₅ ).

Q. What spectroscopic techniques are critical for confirming the structural integrity of this oxadiazole derivative?

Key techniques include:

  • IR spectroscopy : Identifies C=N (1610 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches .
  • ¹H NMR : Distinct singlets for trimethoxyphenyl (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
  • ¹³C NMR : Confirms oxadiazole ring carbons (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ = 367.1290 for C₁₉H₁₉N₂O₅ ).

Advanced Research Questions

Q. How do researchers address discrepancies in reported antifungal EC₅₀ values for this compound across studies?

Discrepancies (e.g., EC₅₀ ranges of 19.9–93.3 µg/mL vs. 29.89 µg/mL for analog 80 ) arise from variations in fungal strains, assay conditions (incubation time, media), or purity. Standardization strategies include:

  • Adherence to CLSI guidelines for antifungal testing.
  • Internal controls (e.g., hymexazol) and triplicate dose-response curves analyzed via linear regression (R² > 0.95) .
  • Purity validation using HPLC (>95% ).

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?

Key SAR findings:

  • Position 2 : Sulfone/sulfoxide groups (e.g., 2-(methylsulfonyl)) enhance antifungal activity (EC₅₀ < 30 µg/mL ).
  • Position 5 : The trimethoxyphenyl group improves lipophilicity and membrane permeability .
  • Core modifications : Halogen substitution at the 4-methoxyphenyl moiety increases anticancer potency (IC₅₀ = 0.34–2.45 µM ).
  • Molecular docking : The oxadiazole core facilitates π-π stacking with fungal CYP51 or human EGFR .

Q. What in vitro methodologies are employed to evaluate the anticancer potential of this compound, and what molecular targets are implicated?

  • Cytotoxicity assays : SRB/MTT assays on cancer cell lines (MCF-7, A549) with IC₅₀ calculated via GraphPad Prism .
  • Mechanistic studies :
  • Western blotting for EGFR phosphorylation inhibition .
  • Apoptosis induction confirmed via Annexin V/PI staining .
    • Molecular docking : AutoDock Vina predicts binding to EGFR kinase domain (ΔG = -9.2 kcal/mol) .

Q. How is computational chemistry applied to predict the interaction of this compound with biological targets?

  • Docking simulations : AutoDock Vina models interactions with targets like EGFR or CYP51, identifying hydrogen bonds with Thr766/Met769 .
  • MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .
  • DFT calculations : Gaussian 09 determines electronic properties (HOMO-LUMO gap ~4.1 eV), correlating with charge transfer in OLEDs .

Q. What experimental strategies validate the compound’s role as an electron-transport material in OLEDs?

  • Device fabrication : ITO/NPD/compound/BCP/Alq₃/LiF/Al structures achieve luminance up to 1728 cd/m² .
  • Electrochemical analysis : Cyclic voltammetry determines HOMO (-5.3 eV) and LUMO (-2.9 eV) levels .
  • Solvatochromism : UV-Vis/fluorescence shifts (Δλ ≈ 20 nm) confirm intramolecular charge transfer .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on biological activity?

  • Assay standardization : Use identical fungal strains (e.g., Fusarium oxysporum ) and concentrations (50 µg/mL ).
  • Statistical rigor : Report mean ± SEM from ≥3 replicates .
  • Cross-study validation : Compare with structurally analogous compounds (e.g., sulfone vs. sulfoxide derivatives ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

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